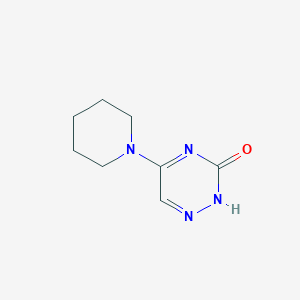

5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one, also known as PTZ, is a heterocyclic compound that has been widely used in scientific research. PTZ is a white crystalline powder that is soluble in water and polar organic solvents, and it has been found to have a range of biochemical and physiological effects. In

Wirkmechanismus

The mechanism of action of 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one involves the inhibition of GABA-A receptors in the brain. GABA-A receptors are responsible for inhibiting neuronal activity, and their inhibition by 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one leads to increased neuronal excitability and the induction of seizures. 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one has also been found to have effects on other neurotransmitter systems, including glutamate and serotonin.

Biochemical and Physiological Effects

5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one has a range of biochemical and physiological effects, including the induction of seizures, the modulation of neurotransmitter systems, and the alteration of gene expression. 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one-induced seizures are characterized by a rapid onset and short duration, and they can be used to study the mechanisms of epilepsy and to test the efficacy of anticonvulsant drugs. 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one has also been found to modulate the activity of neurotransmitter systems, including GABA, glutamate, and serotonin. Additionally, 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one has been shown to alter gene expression in the brain, which may contribute to its long-term effects on neuronal function.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one in lab experiments is its reliable and reproducible induction of seizures. This allows for consistent and controlled experimental conditions, which is important for studying the mechanisms of epilepsy and for testing the efficacy of anticonvulsant drugs. Additionally, 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one is relatively inexpensive and easy to obtain, which makes it a popular choice for researchers. However, there are also limitations to using 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one in lab experiments. For example, 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one-induced seizures may not accurately reflect the complex mechanisms of human epilepsy, and there may be species-specific differences in the response to 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one.

Zukünftige Richtungen

There are several future directions for research involving 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one. One area of interest is the development of new anticonvulsant drugs that target the mechanisms of 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one-induced seizures. Another area of interest is the use of 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one in combination with other drugs or treatments to enhance their efficacy. Additionally, there is ongoing research into the long-term effects of 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one on neuronal function and gene expression, which may have implications for the treatment of epilepsy and other neurological disorders.

Conclusion

In conclusion, 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one is a heterocyclic compound that has been widely used in scientific research. 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one has a reliable and reproducible induction of seizures, making it a popular choice for studying the mechanisms of epilepsy and for testing the efficacy of anticonvulsant drugs. 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one has a range of biochemical and physiological effects, including the modulation of neurotransmitter systems and the alteration of gene expression. While there are limitations to using 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one in lab experiments, ongoing research into its mechanisms and long-term effects may have important implications for the treatment of neurological disorders.

Synthesemethoden

The synthesis of 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one involves the reaction between piperidine and cyanogen azide. The reaction takes place in the presence of a catalyst such as copper or nickel and a solvent such as ethanol or acetonitrile. The resulting product is then purified through recrystallization or chromatography. The yield of 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one is typically around 60-70%.

Wissenschaftliche Forschungsanwendungen

5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one has been used in a variety of scientific research applications, including neuroscience, pharmacology, and toxicology. In neuroscience, 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one is commonly used as a convulsant agent to induce seizures in animal models. This is useful for studying the mechanisms of epilepsy and for testing the efficacy of anticonvulsant drugs. In pharmacology, 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one has been used to test the effects of compounds on the central nervous system and to screen for potential drug candidates. In toxicology, 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one has been used to evaluate the toxicity of chemicals and environmental pollutants.

Eigenschaften

Produktname |

5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one |

|---|---|

Molekularformel |

C8H12N4O |

Molekulargewicht |

180.21 g/mol |

IUPAC-Name |

5-piperidin-1-yl-2H-1,2,4-triazin-3-one |

InChI |

InChI=1S/C8H12N4O/c13-8-10-7(6-9-11-8)12-4-2-1-3-5-12/h6H,1-5H2,(H,10,11,13) |

InChI-Schlüssel |

ULLGXNKRJABKPW-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C2=NC(=O)NN=C2 |

Kanonische SMILES |

C1CCN(CC1)C2=NC(=O)NN=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-butyl-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide](/img/structure/B255822.png)

![2-(1-Ethylpropyl)-5-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B255823.png)

![2-[[3-(4-Methoxyphenyl)-7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B255832.png)

![2-chloro-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide](/img/structure/B255833.png)

![2-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylsulfanyl)-1-morpholin-4-yl-ethanone](/img/structure/B255836.png)

![2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide](/img/structure/B255841.png)

![7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B255842.png)

![3-(2,5-Dimethylpyrrol-1-yl)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B255844.png)

![2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine](/img/structure/B255851.png)

![2-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B255853.png)

![4-chloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B255854.png)